molecular formula C16H29NO3 B13926854 Ethyl N-((1-(1-methylpropyl)cycloheptyl)carbonyl)glycinate CAS No. 56471-41-1

Ethyl N-((1-(1-methylpropyl)cycloheptyl)carbonyl)glycinate

Cat. No.: B13926854
CAS No.: 56471-41-1
M. Wt: 283.41 g/mol
InChI Key: IQLBHPALSIJIPG-UHFFFAOYSA-N
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Description

Ethyl N-((1-(1-methylpropyl)cycloheptyl)carbonyl)glycinate is a complex organic compound with a unique structure It consists of an ethyl ester group attached to a glycine derivative, which is further connected to a cycloheptyl ring substituted with a 1-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-((1-(1-methylpropyl)cycloheptyl)carbonyl)glycinate typically involves multiple steps. One common method includes the following steps:

    Formation of the cycloheptyl ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 1-methylpropyl group: This step involves alkylation reactions using reagents such as alkyl halides.

    Attachment of the glycine derivative: This is done through amide bond formation, often using coupling agents like carbodiimides.

    Esterification: The final step involves the esterification of the glycine derivative with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-((1-(1-methylpropyl)cycloheptyl)carbonyl)glycinate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl N-((1-(1-methylpropyl)cycloheptyl)carbonyl)glycinate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl N-((1-(1-methylpropyl)cycloheptyl)carbonyl)glycinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Ethyl N-((1-(1-methylpropyl)cycloheptyl)carbonyl)glycinate can be compared with other similar compounds, such as:

    Ethyl N-((1-cycloheptyl)carbonyl)glycinate: Lacks the 1-methylpropyl group, leading to different chemical and biological properties.

    Ethyl N-((1-(1-methylpropyl)cyclohexyl)carbonyl)glycinate: Contains a cyclohexyl ring instead of a cycloheptyl ring, affecting its reactivity and interactions.

    Ethyl N-((1-(1-methylpropyl)cyclooctyl)carbonyl)glycinate: Features a larger cyclooctyl ring, which may influence its steric and electronic properties.

Properties

CAS No.

56471-41-1

Molecular Formula

C16H29NO3

Molecular Weight

283.41 g/mol

IUPAC Name

ethyl 2-[(1-butan-2-ylcycloheptanecarbonyl)amino]acetate

InChI

InChI=1S/C16H29NO3/c1-4-13(3)16(10-8-6-7-9-11-16)15(19)17-12-14(18)20-5-2/h13H,4-12H2,1-3H3,(H,17,19)

InChI Key

IQLBHPALSIJIPG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1(CCCCCC1)C(=O)NCC(=O)OCC

Origin of Product

United States

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